REACTION_CXSMILES
|
C([O-])(O)=O.[Na+:5].[O-]S([O-])=O.[Na+].[Na+].[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([S:18](Cl)(=[O:20])=[O:19])[CH:13]=1>O>[Na+:5].[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([S:18]([O-:20])=[O:19])[CH:13]=1 |f:0.1,2.3.4,7.8|
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Name
|
|
Quantity
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0.39 g
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Type
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reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.5 g
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Type
|
reactant
|
Smiles
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N1=CC(=CC=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].N1=CC(=CC=C1)S(=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |